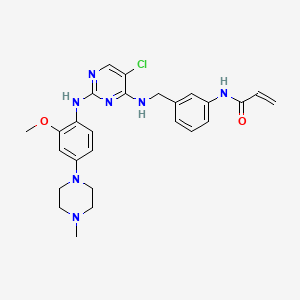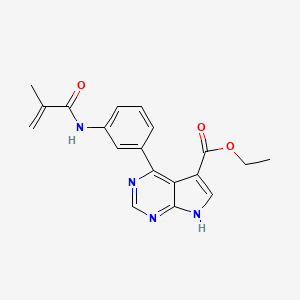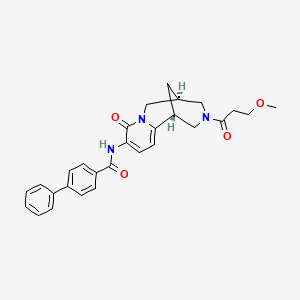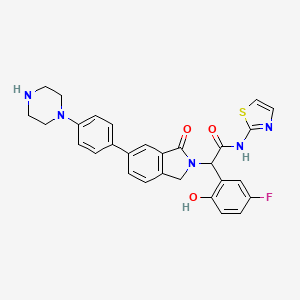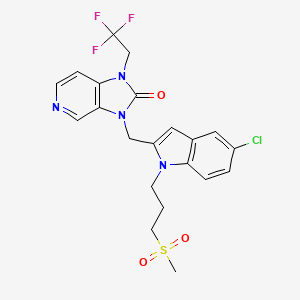
Rilematovir
Übersicht
Beschreibung
Rilematovir ist ein experimenteller niedermolekularer Inhibitor, der speziell auf das Fusionsglykoprotein des Respiratory Syncytial Virus (RSV) abzielt. Derzeit wird er auf sein Potenzial zur Behandlung von RSV-Infektionen bei Erwachsenen und Kindern untersucht .
Herstellungsmethoden
Die Syntheserouten und Reaktionsbedingungen für this compound umfassen mehrere Schritte, darunter die Bildung heterozyklischer Verbindungen. Die industriellen Produktionsmethoden werden nicht umfassend offengelegt, umfassen aber typischerweise Standardverfahren der organischen Synthese wie nukleophile Substitution und Cyclisierungsreaktionen .
Wissenschaftliche Forschungsanwendungen
Rilematovir has several scientific research applications, particularly in the field of medicine. It is being investigated for its antiviral activity against RSV, which causes significant morbidity and mortality in children and older adults. Clinical trials have shown that this compound can reduce the viral load and improve clinical outcomes in RSV-infected patients .
Wirkmechanismus
Target of Action
Rilematovir, also known as JNJ-53718678, is a small-molecule inhibitor that specifically targets the fusion glycoprotein of the Respiratory Syncytial Virus (RSV) . The fusion glycoprotein plays a crucial role in the viral life cycle as it mediates the fusion of the viral membrane with the host cell membrane, allowing the virus to enter the host cell .
Mode of Action
This compound binds to the fusion glycoprotein in its pre-fusion conformation, thereby blocking the fusion of the viral membrane and the host-cell plasma membrane . This prevents the virus from entering the host cell, effectively inhibiting the infection process .
Biochemical Pathways
By inhibiting the fusion of the viral and host cell membranes, this compound disrupts the viral life cycle, preventing the virus from replicating within the host cell .
Pharmacokinetics
It is known that this compound is orally administered
Result of Action
The primary result of this compound’s action is the inhibition of RSV infection. By preventing the virus from entering host cells, this compound effectively reduces the intensity of virus penetration into the cells . This results in a decrease in viral load and the severity of RSV symptoms .
Biochemische Analyse
Biochemical Properties
Rilematovir interacts with the fusion glycoprotein of RSV in its pre-fusion conformation . This interaction blocks the fusion of the viral membrane with the host cell membrane, thereby preventing the virus from entering the host cell .
Cellular Effects
The primary cellular effect of this compound is the prevention of RSV infection in host cells . By inhibiting the fusion of the viral and host cell membranes, this compound prevents the virus from entering the cell and thereby stops the infection from progressing .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the fusion glycoprotein of RSV in its pre-fusion conformation . This binding inhibits the fusion of the viral membrane with the host cell membrane, thereby preventing the virus from entering the host cell .
Temporal Effects in Laboratory Settings
It is known that this compound has shown antiviral activity in healthy adults in an RSV human challenge study .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for rilematovir involve multiple steps, including the formation of heterocyclic compounds. The industrial production methods are not widely disclosed, but typically involve standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions .
Analyse Chemischer Reaktionen
Rilematovir durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der Medizin. Es wird auf seine antivirale Aktivität gegen RSV untersucht, das bei Kindern und älteren Erwachsenen zu erheblichen Morbidität und Mortalität führt. Klinische Studien haben gezeigt, dass this compound die Viruslast reduzieren und die klinischen Ergebnisse bei RSV-infizierten Patienten verbessern kann .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an das Fusionsglykoprotein von RSV in seiner Präfusionskonformation. Dies verhindert die Fusion der Virusmembran mit der Wirtszellmembran und hemmt so den Viruseintritt in die Wirtszelle. Die beteiligten molekularen Ziele und Pfade umfassen das RSV F-Protein und den Fusionsweg der Wirtszellmembran .
Vergleich Mit ähnlichen Verbindungen
Rilematovir ist einzigartig in seiner spezifischen Zielrichtung auf das RSV-Fusionsglykoprotein. Ähnliche Verbindungen umfassen andere RSV-Fusionsinhibitoren wie Palivizumab und Motavizumab. Rilematovirs niedermolekulare Struktur ermöglicht eine orale Verabreichung, was ein erheblicher Vorteil gegenüber diesen monoklonalen Antikörpern ist .
Eigenschaften
IUPAC Name |
3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQTUABHRCWVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383450-81-4 | |
| Record name | Rilematovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383450814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilematovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RILEMATOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ99E8OH3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the target of Rilematovir and how does it work against RSV?
A1: Unfortunately, the specific mechanism of action of this compound against RSV is not described in the provided abstracts [, ]. Further research is needed to elucidate how this compound interacts with its target and its downstream effects on RSV replication.
Q2: What are the clinical trials investigating the efficacy of this compound against RSV?
A2: Two clinical trials mentioned in the provided research are exploring the efficacy and safety of this compound:
- A pilot phase 2a study is investigating this compound in non-hospitalized adults with RSV infection [].
- The CROCuS study, a Phase II trial, is evaluating this compound in children aged ≥ 28 days and ≤ 3 years with acute respiratory tract infection due to RSV [].
Q3: Have there been any reports of other viruses developing resistance to this compound?
A3: The provided abstracts do not offer information regarding resistance mechanisms or cross-resistance of this compound [, , ]. Further research and clinical experience are necessary to understand the potential for resistance development against this antiviral compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride](/img/structure/B608151.png)
![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)
![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B608154.png)
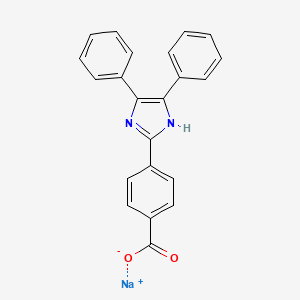
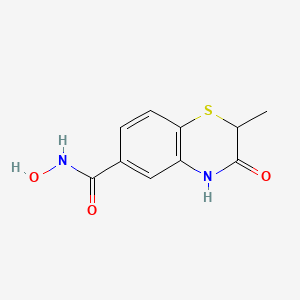
![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)
